molecular formula C9H16ClNO2 B13586276 Methyl1-aminospiro[3.3]heptane-1-carboxylatehydrochloride

Methyl1-aminospiro[3.3]heptane-1-carboxylatehydrochloride

Cat. No.: B13586276
M. Wt: 205.68 g/mol
InChI Key: UWOPMNPEQDHQAW-UHFFFAOYSA-N
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Description

Methyl1-aminospiro[3.3]heptane-1-carboxylatehydrochloride is a chemical compound with the molecular formula C9H16ClNO2 and a molecular weight of 205.68 g/mol . This compound is known for its unique spirocyclic structure, which consists of a spiro[3.3]heptane core with an amino group and a carboxylate ester group. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl1-aminospiro[3.3]heptane-1-carboxylatehydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Methyl1-aminospiro[3.3]heptane-1-carboxylatehydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl1-aminospiro[3.3]heptane-1-carboxylatehydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Methyl1-aminospiro[3.3]heptane-1-carboxylatehydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the carboxylate ester group can participate in ester hydrolysis reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl1-aminospiro[3.3]heptane-1-carboxylatehydrochloride is unique due to its specific spirocyclic structure and the presence of both amino and carboxylate ester functional groups. This combination of features imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Biological Activity

Methyl 1-aminospiro[3.3]heptane-1-carboxylate hydrochloride is a compound of increasing interest in the field of medicinal chemistry, particularly due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and therapeutic applications.

Synthesis and Structural Characteristics

The synthesis of Methyl 1-aminospiro[3.3]heptane-1-carboxylate hydrochloride typically involves several steps, starting from simpler precursors. The compound features a spirocyclic structure that contributes to its unique pharmacological properties. The synthesis often utilizes Lewis acid-catalyzed rearrangements and Wittig reactions to achieve the desired stereochemistry and functionalization .

Methyl 1-aminospiro[3.3]heptane-1-carboxylate hydrochloride is primarily noted for its inhibitory effects on specific biological pathways, particularly those involving the CBP/p300 family of proteins. These proteins are crucial in various cellular processes, including gene transcription and cell proliferation. The inhibition of these proteins can lead to significant therapeutic effects in cancer treatment by disrupting tumor growth and enhancing the efficacy of other anticancer agents .

Anticancer Properties

Recent studies have demonstrated that Methyl 1-aminospiro[3.3]heptane-1-carboxylate hydrochloride exhibits promising anticancer activity. It has been shown to inhibit the growth of colorectal and lung cancer cells in vitro and in vivo models. The compound's mechanism involves the modulation of prostaglandin E2 receptors, which are often overexpressed in tumors, leading to enhanced tumor growth and immune evasion .

Table 1: Summary of Anticancer Activity

Cancer Type Model Effect Reference
Colorectal CancerCT26 Mouse ModelInhibition of tumor growth
Lung CancerTC1 Mouse ModelSynergistic effect with PD-1 inhibitors

Neuroprotective Effects

In addition to its anticancer properties, Methyl 1-aminospiro[3.3]heptane-1-carboxylate hydrochloride has been investigated for its neuroprotective effects. Analogues of this compound have shown potential in mimicking glutamate, a neurotransmitter involved in cognitive functions. This property suggests its utility in treating neurodegenerative diseases by modulating excitatory neurotransmission without causing excitotoxicity .

Case Studies

Several case studies have highlighted the effectiveness of Methyl 1-aminospiro[3.3]heptane-1-carboxylate hydrochloride in preclinical settings:

  • Study on Colorectal Cancer : A study utilizing a mouse model demonstrated that administration of this compound significantly reduced tumor size compared to controls, suggesting its potential as an effective treatment option when used alone or in combination with existing therapies like immune checkpoint inhibitors .
  • Neuroprotective Study : Another investigation focused on the neuroprotective properties revealed that compounds similar to Methyl 1-aminospiro[3.3]heptane-1-carboxylate hydrochloride could prevent neuronal cell death induced by glutamate toxicity, indicating a possible therapeutic avenue for conditions such as Alzheimer's disease .

Properties

Molecular Formula

C9H16ClNO2

Molecular Weight

205.68 g/mol

IUPAC Name

methyl 3-aminospiro[3.3]heptane-3-carboxylate;hydrochloride

InChI

InChI=1S/C9H15NO2.ClH/c1-12-7(11)9(10)6-5-8(9)3-2-4-8;/h2-6,10H2,1H3;1H

InChI Key

UWOPMNPEQDHQAW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(CCC12CCC2)N.Cl

Origin of Product

United States

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